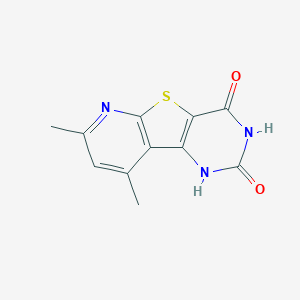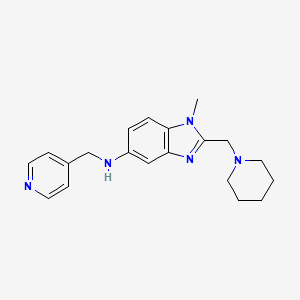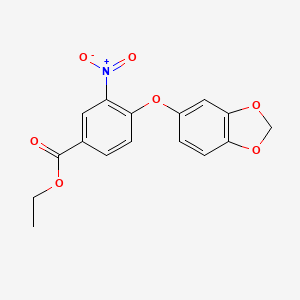![molecular formula C22H23N3S2 B11492096 4-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)quinazoline](/img/structure/B11492096.png)
4-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE is a complex organic compound with a molecular formula of C22H23N3S2.
Preparation Methods
The synthesis of 4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiazole ring.
Formation of the Quinazoline Core: The quinazoline core is typically synthesized through the condensation of anthranilic acid derivatives with formamide or formic acid.
Final Coupling: The final step involves coupling the thiazole-adamantane intermediate with the quinazoline core under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the quinazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts
Scientific Research Applications
4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique properties
Mechanism of Action
The mechanism of action of 4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their function.
Comparison with Similar Compounds
4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE can be compared with other compounds containing similar moieties:
Similar Compounds: Examples include other adamantane derivatives, thiazole-containing compounds, and quinazoline-based molecules.
Uniqueness: The combination of the adamantane, thiazole, and quinazoline moieties in a single molecule provides unique properties, such as enhanced stability, specific biological activity, and potential for diverse applications
This detailed article provides a comprehensive overview of 4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H23N3S2 |
|---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-(quinazolin-4-ylsulfanylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C22H23N3S2/c1-2-4-19-18(3-1)20(24-13-23-19)26-11-17-12-27-21(25-17)22-8-14-5-15(9-22)7-16(6-14)10-22/h1-4,12-16H,5-11H2 |
InChI Key |
HJTRNRGZABLKFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CSC5=NC=NC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(3-phenylpropanamide)](/img/structure/B11492018.png)
![N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B11492019.png)
![N-(2,6-dimethylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B11492026.png)

![ethyl 2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11492038.png)
![ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11492045.png)
![4-amino-8-(4-hydroxy-3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11492046.png)


![1-{3-[3-(4-Chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B11492082.png)
![N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide](/img/structure/B11492089.png)
![3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11492099.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chloro-5-nitrophenyl)acetamide](/img/structure/B11492108.png)
![2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11492112.png)
